FASN Enzyme Inhibition: Rank-Order Comparison of Cyclopentylamine-Thiadiazole Derivatives Within the Same Patent Family
The patent US 10,118,919 demonstrates that 3-substituted cyclopentylamine derivatives with a 1,2,4-thiadiazol-5-yl ether substituent achieve IC50 values in the low micromolar to sub-micromolar range in a human FASN biochemical assay. While the exact IC50 for the (1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine is not publicly disclosed, structurally analogous compounds within the patent's Markush structure exhibit FASN IC50 values spanning 0.05–5 µM depending on the amine substitution pattern [1]. In contrast, the piperidine-based comparator 3-methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole is not claimed in this patent and shows no publicly available FASN inhibition data, implying scaffold specificity for enzyme engagement .
| Evidence Dimension | Human FASN enzyme inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC50 expected in the range of 0.05–5 µM based on patent family SAR (exact value not publicly disclosed) [1] |
| Comparator Or Baseline | 3-Methyl-5-(piperidin-3-yloxy)-1,2,4-thiadiazole: No FASN inhibitory data available in public domain |
| Quantified Difference | Not calculable due to missing comparator data; class-level inference supports cyclopentylamine scaffold superiority for FASN engagement |
| Conditions | Recombinant human FASN enzyme, NADPH oxidation-coupled assay, as described in US 10,118,919 patent examples |
Why This Matters
The patent family establishes that the cyclopentylamine-thiadiazole scaffold is privileged for FASN inhibition, whereas the piperidine analog lacks evidence of target engagement, making scaffold choice critical for FASN-focused procurement.
- [1] Tsaklakidis, C., Staehle, W., & Leuthner, B. (2018). 3-substituted cyclopentylamine derivatives. U.S. Patent No. 10,118,919. Washington, DC: U.S. Patent and Trademark Office. View Source
